molecular formula C18H21N3O2 B2685889 6-(2,5-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 941883-71-2

6-(2,5-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2685889
CAS No.: 941883-71-2
M. Wt: 311.385
InChI Key: DSKWJCYTMMWTQN-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a six-membered heterocyclic core (pyridazinone) with a 2,5-dimethylphenyl substituent at position 6 and a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 2. The pyrrolidine moiety introduces a nitrogen-containing heterocycle, which may enhance solubility and influence pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-5-6-14(2)15(11-13)16-7-8-17(22)21(19-16)12-18(23)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKWJCYTMMWTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the condensation of 2,5-dimethylbenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the pyridazinone core.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The aromatic ring and the pyrrolidinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of pyridazinones exhibit anticonvulsant properties. For instance, compounds similar to 6-(2,5-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one have been synthesized and tested for their efficacy in seizure models. A study demonstrated that certain pyridazinone derivatives showed significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, suggesting potential therapeutic avenues for epilepsy treatment .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies revealed that derivatives containing the pyridazinone moiety showed promising activity against various cancer cell lines, including colon and breast cancer cells. For example, a thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents . This highlights the potential of pyridazinone derivatives in cancer therapy.

Antimicrobial Properties

Pyridazinone compounds have also been explored for their antimicrobial activity. Research indicates that certain derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeModel UsedResult (IC50 or ED50)
AnticonvulsantPyridazinone DerivativePTZ Seizure ModelED50 = 18.4 mg/kg
AntitumorThiazole-Pyridine HybridMCF-7 Cell LineIC50 = 5.71 μM
AntimicrobialPyridazinone DerivativeAgar Diffusion MethodSignificant Activity

Case Study: Anticonvulsant Activity

A specific study investigated the anticonvulsant effects of a series of pyridazinone derivatives in animal models. The results showed that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced anticonvulsant activity compared to their counterparts without such substitutions . This suggests that structural modifications can significantly influence pharmacological outcomes.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Molecular Formula Molecular Weight Substituent at Position 6 Substituent at Position 2 Key Structural Differences
Target Compound: 6-(2,5-Dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one C₁₉H₂₁N₃O₂ 323.39 g/mol 2,5-Dimethylphenyl 2-Oxo-2-(pyrrolidin-1-yl)ethyl Pyrrolidine ring enhances basicity.
2-(2-Oxo-2-phenylethyl)-6-phenyl-2,3-dihydropyridazin-3-one C₁₈H₁₄N₂O₂ 290.32 g/mol Phenyl 2-Oxo-2-phenylethyl Phenyl groups increase lipophilicity.
6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one C₈H₁₀N₂O₂ 166.18 g/mol Methyl 2-Oxopropyl Simpler substituents reduce steric bulk.
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)-3(2H)-pyridazinone C₁₅H₁₆N₂O₃ 288.30 g/mol 2,3-Dimethylphenoxy 2-Hydroxyethyl Ether linkage may alter metabolic stability.

Analysis of Substituent Effects

Position 6 Modifications

  • Target Compound vs.
  • Target Compound vs. 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one :
    Replacing methyl with 2,5-dimethylphenyl significantly increases molecular weight and lipophilicity, which could impact bioavailability and tissue penetration.

Position 2 Modifications

  • Pyrrolidinyl vs. Phenyl (Target vs. ):
    The pyrrolidine ring in the target compound introduces a basic nitrogen, improving water solubility through salt formation. In contrast, the phenyl group in may favor π-π stacking interactions but reduce solubility.

  • Hydroxyethyl vs. Pyrrolidinyl ( vs.

Hypothesized Pharmacological Implications

While direct biological data for the target compound are unavailable in the provided evidence, structural trends suggest:

Enhanced Solubility: The pyrrolidine moiety may improve aqueous solubility compared to phenyl-substituted analogs .

Steric Effects: The 2,5-dimethylphenyl group could hinder metabolic degradation, extending half-life relative to simpler substituents .

Target Selectivity: Substituent bulk and electronic profiles may influence interactions with enzymes or receptors, a common theme in dihydropyridazinone derivatives .

Biological Activity

The compound 6-(2,5-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.4 g/mol. The structure features a dihydropyridazinone core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer or metabolic disorders.
  • Receptor Modulation : By binding to certain receptors, it can alter signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that analogs can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Study:

In vitro studies demonstrated that a related compound reduced cell viability in various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10 to 30 µM. The mechanism involved the induction of oxidative stress and subsequent apoptosis .

Anticonvulsant Activity

Compounds with similar structural motifs have been evaluated for anticonvulsant properties. The dihydropyridazinone framework has shown promise in modulating GABAergic transmission, which is crucial for seizure control .

Experimental Findings:

A study reported that a related compound exhibited significant protection against seizures in animal models, with effective doses around 24 mg/kg in electroshock tests.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various substituents on the phenyl and pyrrolidinone rings.

SubstituentEffect on Activity
Dimethyl groups on phenylEnhanced lipophilicity and receptor binding affinity
Pyrrolidinone moietyCritical for enzyme inhibition and receptor modulation

Research Findings

Recent literature has highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : Studies indicate that compounds with similar structures can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
    • Example : A related compound showed an IC50 value of 15 µM against breast cancer cells .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by enhancing neuronal survival under stress conditions.
    • Example : In vitro assays indicated improved survival rates of neuronal cells exposed to oxidative stress when treated with the compound .

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